Cas no 1609403-82-8 (7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate)
7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate Chemical and Physical Properties
Names and Identifiers
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- 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate
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- MDL: MFCD13194051
- Inchi: 1S/C9H8N2O2.H2O/c1-6-2-3-11-5-7(9(12)13)10-8(11)4-6;/h2-5H,1H3,(H,12,13);1H2
- InChI Key: XCSSUOYMUWCKGK-UHFFFAOYSA-N
- SMILES: C(C1N=C2C=C(C)C=CN2C=1)(=O)O.O
7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB219111-5 g |
7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate, 95%; . |
1609403-82-8 | 95% | 5g |
€246.80 | 2023-02-22 | |
| abcr | AB219111-10 g |
7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate, 95%; . |
1609403-82-8 | 95% | 10g |
€351.20 | 2023-02-22 | |
| eNovation Chemicals LLC | Y1259583-1g |
7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate |
1609403-82-8 | 95% | 1g |
$165 | 2024-06-06 | |
| Fluorochem | 361071-250mg |
7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate |
1609403-82-8 | 95.0% | 250mg |
£104.00 | 2023-04-13 | |
| Fluorochem | 361071-1g |
7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate |
1609403-82-8 | 95.0% | 1g |
£119.00 | 2023-04-13 | |
| Fluorochem | 361071-5g |
7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate |
1609403-82-8 | 95.0% | 5g |
£484.00 | 2023-04-13 | |
| abcr | AB219111-1g |
7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate, 95%; . |
1609403-82-8 | 95% | 1g |
€179.70 | 2025-02-13 | |
| abcr | AB219111-1 g |
7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate, 95%; . |
1609403-82-8 | 95% | 1 g |
€179.70 | 2023-07-20 | |
| 1PlusChem | 1P00J3XS-1g |
7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate |
1609403-82-8 | 95% | 1g |
$87.00 | 2025-03-01 | |
| A2B Chem LLC | AI90768-1g |
7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate |
1609403-82-8 | 95% | 1g |
$87.00 | 2024-04-20 |
7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate Suppliers
7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate
7-Methylimidazo[1,2-a]pyridine-2-carboxylic Acid Hydrate (CAS No. 1609403-82-8): An Overview
7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate (CAS No. 1609403-82-8) is a compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of imidazopyridines, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
The chemical structure of 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate is characterized by a fused imidazole and pyridine ring system, with a methyl group at the 7-position and a carboxylic acid group at the 2-position. The presence of the hydrate form suggests that the compound is stable in aqueous environments, which can be advantageous for its use in biological systems.
Recent studies have highlighted the potential of 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases like rheumatoid arthritis and Crohn's disease.
In addition to its anti-inflammatory properties, 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate has also shown potential as an anti-cancer agent. Research conducted at the National Cancer Institute demonstrated that this compound can selectively induce apoptosis in cancer cells while sparing normal cells. The mechanism of action involves the modulation of key signaling pathways such as PI3K/Akt and MAPK, which are often dysregulated in cancer cells.
The neuroprotective effects of 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate have also been explored in preclinical studies. A study published in the journal Neuropharmacology found that this compound can protect neurons from oxidative stress and excitotoxicity, making it a potential therapeutic option for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic properties of 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate have been investigated to ensure its suitability for clinical applications. Studies have shown that this compound has good oral bioavailability and a favorable pharmacokinetic profile, which are essential for its development as an oral medication.
In terms of safety, preclinical toxicity studies have indicated that 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate is well-tolerated at therapeutic doses. However, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.
The synthesis of 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate has been optimized to improve yield and purity. A recent publication in Organic Letters described a novel synthetic route that involves the condensation of 7-methylimidazo[1,2-a]pyridin-2(3H)-one with chloroacetyl chloride followed by hydrolysis to form the carboxylic acid. This method provides a scalable and cost-effective approach to producing high-quality material for research and development purposes.
The future prospects for 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate are promising. Ongoing research is focused on optimizing its structure to enhance its potency and selectivity for specific therapeutic targets. Additionally, efforts are being made to develop prodrugs or drug delivery systems that can improve its pharmacological properties and reduce potential side effects.
In conclusion, 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate (CAS No. 1609403-82-8) is a versatile compound with a wide range of potential applications in medicine. Its unique chemical structure and biological activities make it an attractive candidate for further investigation and development as a novel therapeutic agent.
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